6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-8-cyclopropylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
ACDLNFVEFXZOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CN3C2=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Reactions for Core Formation
The imidazo[1,2-a]pyrazine core is typically constructed via cyclocondensation of 2-aminopyrazine derivatives with α-halocarbonyl compounds. For example, 2-amino-5-bromopyrazine reacts with chloroacetaldehyde in ethanol at 55°C for 5–24 hours to form 6-bromoimidazo[1,2-a]pyrazine intermediates. Yields range from 35% to 72%, depending on the base (e.g., NaHCO₃, NaOH) and solvent (e.g., ethanol, water).
Cyclopropanation Techniques
Introducing the cyclopropyl group at position 8 often involves cross-coupling reactions. A two-step protocol is employed:
-
Bromination : Selective bromination at position 6 using N-bromosuccinimide (NBS) in DMF.
-
Suzuki-Miyaura Coupling : Reaction of the brominated intermediate with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis, yielding the target compound.
Detailed Synthetic Protocols
Method A: Sequential Bromination and Cross-Coupling
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine
-
Reagents : 2-Amino-5-bromopyrazine (1 equiv), 40% chloroacetaldehyde (1.2 equiv), NaHCO₃ (1.2 equiv), ethanol.
-
Conditions : 55°C, 5 hours.
Optimization of Reaction Conditions
Temperature and Time Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | Maximizes coupling efficiency |
| Time | 12–24 hours | Prevents decomposition |
Higher temperatures (>100°C) promote side reactions, while shorter durations (<8 hours) lead to incomplete conversion.
Catalyst and Base Selection
-
Catalysts : Pd(PPh₃)₄ outperforms PdCl₂ due to superior stability in polar solvents.
-
Bases : K₂CO₃ provides optimal pH for Suzuki coupling, whereas NaOH causes hydrolysis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | 2 | 68 | 98 | High |
| B | 1 | 58 | 95 | Moderate |
Method A offers higher reproducibility, while Method B reduces solvent use but requires rigorous catalyst optimization .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide .
Scientific Research Applications
Biological Activities
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine exhibits several biological activities, including:
- Anticancer Activity : Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression. For instance, derivatives of imidazo[1,2-a]pyrazines have shown potential as selective inhibitors of c-Met kinases, which are implicated in various cancers. A related compound demonstrated an IC50 value of 0.005 µM against c-Met kinases, suggesting that modifications at the 6 and 8 positions can enhance potency against cancer cells .
- Antimicrobial Properties : Compounds within this class have been evaluated for their antimicrobial activities. Preliminary studies indicate that derivatives can inhibit the growth of Mycobacterium tuberculosis effectively, making them potential candidates for new antitubercular therapies .
- Antioxidant Effects : Some studies have highlighted the antioxidant properties of imidazo-pyrazine derivatives, which can mitigate oxidative stress and cellular damage associated with various diseases .
Cancer Research
A significant study focused on the effects of ENPP1 inhibitors, where treatment with an imidazo-pyrazine derivative led to a tumor growth inhibition rate of 77.7% in murine models when used in conjunction with anti-PD-1 antibodies. This suggests that this compound may enhance the efficacy of immunotherapeutic agents .
Antitubercular Screening
In another study aimed at discovering new antitubercular agents, several imidazo-pyrazine derivatives were identified as promising candidates due to their ability to inhibit Mycobacterium tuberculosis effectively. The screening results indicated a significant reduction in bacterial growth, highlighting the potential application of these compounds in treating tuberculosis .
Mechanism of Action
The mechanism of action of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Insights :
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions, whereas chlorine’s electronegativity improves binding precision in polar pockets .
- Cyclopropyl vs.
Substituent Effects on Physicochemical Properties
Physicochemical properties vary significantly with substituents:
*Predicted using QSAR models.
- LogP Trends : Electron-withdrawing groups (e.g., Br, Cl) increase LogP, reducing aqueous solubility. Morpholine or pyridinyl substituents lower LogP, enhancing bioavailability .
- Fluorescence : Compounds with extended conjugation (e.g., benzoimidazo-pyrrolopyrazines) exhibit strong fluorescence, useful for imaging applications .
Nitrogen Positioning in the Imidazo[1,2-a]pyrazine Core
The position of nitrogen atoms in the fused ring system critically impacts bioactivity:
Key Insight : Additional nitrogen atoms in the core reduce potency against pathogens but improve kinase selectivity. The imidazo[1,2-a]pyrazine scaffold strikes a balance between target engagement and metabolic stability .
Biological Activity
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications in drug development, and relevant case studies.
The compound has a molecular formula of CHBrN and features a bromine atom that can be substituted in various chemical reactions. Its structure allows it to interact with several biological targets, particularly kinases involved in cell signaling pathways.
This compound primarily acts by modulating the activity of specific enzymes and receptors. Its mechanism includes:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to altered cell signaling and potentially induce apoptosis in cancer cells .
- Targeting ENPP1 : Recent studies indicate that derivatives of this compound can inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), enhancing the immune response in cancer therapy by stimulating the cGAS-STING pathway .
Biological Activities
The biological activities of this compound include:
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various models. For instance, a derivative demonstrated a tumor growth inhibition rate of 77.7% when combined with anti-PD-1 antibody treatment in murine models .
- Neuroprotective Effects : It has been explored for its potential therapeutic effects on neurological disorders through the inhibition of phosphodiesterase 10 (PDE10), which is implicated in several psychiatric conditions .
Research Findings and Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
Q & A
What are the key synthetic routes for preparing 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine, and how can reaction conditions be optimized?
Basic Research Question
The compound can be synthesized via cyclocondensation reactions involving brominated ketones and aminopyrazines. A typical method involves reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol under reflux (80°C) with sodium bicarbonate as a base. The reaction mixture is concentrated, partitioned between ethyl acetate and water, and purified via column chromatography (0 → 5% MeOH/EA) to yield the product . Optimization focuses on:
- Solvent choice : Polar aprotic solvents (e.g., 2-propanol) enhance cyclization efficiency.
- Temperature control : Prolonged heating (>12 hours) improves yield but risks decomposition.
- Purification : Gradient elution in chromatography minimizes co-elution of byproducts.
How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Basic Research Question
Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods :
- SC-XRD : Reveals dihedral angles between aromatic systems (e.g., 16.2° between pyridine and imidazopyrazine rings) and validates substituent positions .
- NMR : H NMR distinguishes cyclopropyl protons (δ ~0.8–1.2 ppm) and imidazo-pyrazine aromatic protons (δ ~7.5–8.5 ppm).
- HRMS : Ensures molecular ion alignment (e.g., [M+H] for CHBrN: calculated 289.14, observed 289.14) .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Data discrepancies (e.g., unexpected C shifts or HRMS deviations) require:
- Isotopic labeling : Confirm bromine’s position via H-Br coupling in NMR .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify misassignments .
- Byproduct analysis : Use LC-MS to detect impurities (e.g., regioisomers from competing cyclization pathways) .
How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) model reaction pathways:
- Electrostatic potential maps : Identify electrophilic sites (e.g., C-6 bromine as a leaving group) .
- Transition-state analysis : Compare activation energies for substitutions at C-6 vs. C-8 to prioritize synthetic routes .
- Solvent effects : COSMO-RS simulations predict solvation energies in polar vs. nonpolar media .
What are the challenges in synthesizing imidazo[1,2-a]pyrazine derivatives, and how are they addressed?
Advanced Research Question
Key challenges include regioselectivity and byproduct formation :
- Regiocontrol : Use steric directing groups (e.g., methyl at C-8) to favor cyclization at C-2 .
- Byproduct suppression : Additives like NaHCO neutralize HBr, minimizing dehalogenation .
- High-throughput screening : Test substituent compatibility (e.g., cyclopropyl vs. methyl) via parallel synthesis .
How is the compound’s stability assessed under varying storage conditions?
Basic Research Question
Stability protocols include:
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>150°C indicates thermal stability) .
- HPLC tracking : Measure purity decay under light, humidity, or oxygen (e.g., 2–8°C storage in sealed, argon-flushed vials minimizes degradation) .
What role does this compound play in medicinal chemistry research?
Advanced Research Question
The compound serves as a:
- Adenine mimic : The imidazo-pyrazine core mimics purine bases, enabling kinase inhibitor design .
- Cross-coupling substrate : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups for SAR studies .
How are reaction yields improved in large-scale syntheses?
Advanced Research Question
Scale-up optimizations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
